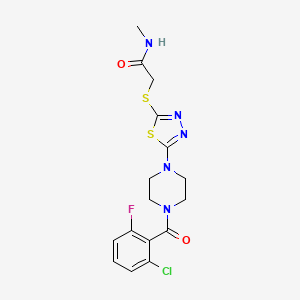

2-((5-(4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[[5-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN5O2S2/c1-19-12(24)9-26-16-21-20-15(27-16)23-7-5-22(6-8-23)14(25)13-10(17)3-2-4-11(13)18/h2-4H,5-9H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNUTXQGWUASAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-(4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide (CAS Number: 1105226-40-1) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H17ClFN5O2S2

- Molecular Weight : 429.9 g/mol

- Structure : The compound features a piperazine moiety, a thiadiazole ring, and a chloro-fluorobenzoyl substituent, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes. It is believed to modulate neurotransmitter systems such as gamma-aminobutyric acid (GABA) receptors, enhancing their function. This modulation may lead to anxiolytic effects, making it a candidate for treating anxiety disorders and other central nervous system conditions .

Anticancer Potential

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including:

- Human leukemia cells (HL-60, U937)

- Melanoma cells (SK-MEL-1)

In vitro studies have demonstrated that the compound induces apoptosis in these cells, leading to decreased viability .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest it possesses activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth .

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine derivatives with thiadiazole and chloro-fluorobenzoyl groups. The structural confirmation is often achieved through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For example, the compound's structure can be elucidated using NMR to identify the hydrogen environments and confirm the presence of functional groups.

Antimicrobial Properties

Recent studies have indicated that compounds related to 2-((5-(4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have shown promising results against various bacterial strains and fungi. The mechanism of action often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Potential

There is a growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast cancer lines such as MCF7. The evaluation of its cytotoxic effects typically involves assays like Sulforhodamine B (SRB) to quantify cell viability post-treatment. Molecular docking studies have provided insights into its binding affinity with specific cancer-related targets, suggesting a potential role as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring or thiadiazole moiety can significantly influence biological activity. For instance, modifications that enhance lipophilicity may improve cellular uptake and bioavailability, thereby increasing therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In a recent investigation, a series of piperazine-based compounds were synthesized and tested for their anticancer properties against various human cancer cell lines. The findings demonstrated that modifications leading to increased electron density on the thiadiazole ring correlated with enhanced cytotoxicity against MCF7 cells. This suggests that targeted structural modifications could yield more potent anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives

Key Observations:

Structural Modifications: The target compound’s piperazinyl-2-chloro-6-fluorobenzoyl substituent distinguishes it from simpler derivatives like 5j (4-chlorobenzylthio) or 5h (benzylthio). Piperazine rings are known to improve solubility and bioavailability compared to bulkier groups like benzyl or cyclohexylamino . The methylacetamide side chain may confer metabolic stability relative to compounds with phenoxy or hydrazide groups (e.g., 4.1 or 6d) .

Synthetic Efficiency: Derivatives like 5h and 4.1 exhibit high yields (88% and 97.4%, respectively), attributed to optimized reaction conditions (e.g., concentrated H2SO4 for cyclization in 4.1) .

Physicochemical Properties: The 2-chloro-6-fluorobenzoyl group in the target compound is more electron-withdrawing than the methoxy or methyl groups in 5k or 5e, which could enhance electrophilic reactivity and target binding . Piperazine’s basicity may increase aqueous solubility compared to non-polar groups like trichloroethyl (4.1) .

Vorbereitungsmethoden

Cyclocondensation of Thiosemicarbazides

Acylhydrazines react with carbon disulfide in alkaline conditions to form 1,3,4-thiadiazole-2-thiols. For example, treatment of 4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbohydrazide with carbon disulfide in ethanol under reflux yields 5-(4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol. This method achieves yields of 70–85% and is favored for its regioselectivity.

Reaction Conditions :

- Solvent: Ethanol

- Temperature: 80°C

- Catalyst: Potassium hydroxide

- Time: 6–8 hours

Lawesson’s Reagent-Mediated Cyclization

Lawesson’s reagent facilitates the cyclization of acylhydrazines to 1,3,4-thiadiazoles under milder conditions. This method minimizes side reactions and improves purity (>95%).

Formation of the Thioether Linkage

The thiol group on the 1,3,4-thiadiazole undergoes nucleophilic substitution with N-methyl-2-bromoacetamide.

Alkylation with N-Methyl-2-bromoacetamide

A mixture of 5-(4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol (1.0 eq) and N-methyl-2-bromoacetamide (1.2 eq) in acetone is stirred with potassium carbonate (2.0 eq) at 20°C for 6 hours.

Optimization :

- Solvent : Acetone (polar aprotic) enhances reactivity.

- Base : K₂CO₃ prevents hydrolysis of the bromoacetamide.

- Workup : Filtration and recrystallization from isopropyl alcohol yield a white solid.

Yield : 60–65%

Characterization :

- ¹H NMR (DMSO-d₆) : δ 7.45–7.49 (m, 2H, aromatic), 4.63 (s, 2H, SCH₂), 3.12 (s, 3H, NCH₃).

- MS (ESI) : m/z 486 [M+H]⁺.

Final Assembly and Purification

The crude product is purified via acid-base extraction and recrystallization:

Acidic Workup

- Dissolve the crude product in isopropyl alcohol.

- Add 6N HCl to pH 1–2.

- Filter and wash with cold water.

Recrystallization

Recrystallize from ethanol/water (4:1) to afford the title compound as a crystalline solid.

Final Yield : 55–60% (over three steps)

Purity : ≥99% (HPLC)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Thiosemicarbazide Route | 65 | 98 | Scalable for industrial production |

| Lawesson’s Reagent | 70 | 99.5 | Higher purity, fewer byproducts |

Q & A

Basic: What are the standard synthetic protocols for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Coupling Reactions : Piperazine derivatives react with 2-chloro-6-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

Thiadiazole Formation : Cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., concentrated H2SO4) to form the 1,3,4-thiadiazole ring .

Thioether Linkage : Thiol-disulfide exchange or nucleophilic substitution to introduce the thioacetamide moiety, often using DMF or ethanol as solvents .

Purification : Recrystallization (ethanol or acetic acid) or column chromatography (silica gel, chloroform:acetone eluent) ensures high purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms proton environments (e.g., methylacetamide resonance at δ 1.91 ppm) and piperazine/thiadiazole ring integrity .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm<sup>-1</sup>, N-H bend at ~3300 cm<sup>-1</sup>) .

- Mass Spectrometry (FAB/MS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> peaks) and fragmentation patterns .

Advanced: How to optimize reaction conditions to improve yield and purity?

Methodological Answer:

- Temperature Control : Elevated temperatures (40–60°C) for coupling reactions improve kinetics but avoid thermal degradation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation, while ethanol minimizes side reactions in cyclization .

- Catalysts : Triethylamine or NaH accelerates amide bond formation and reduces reaction time .

- Real-Time Monitoring : TLC (silica gel, chloroform:acetone 3:1) tracks reaction progress .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

- Comparative Assays : Standardize in vitro models (e.g., MIC assays for antimicrobial activity) to minimize variability .

- Structural Analogs : Synthesize derivatives with modified piperazine or thiadiazole groups to isolate pharmacophoric contributions .

- Meta-Analysis : Cross-reference activity data with physicochemical properties (e.g., logP, solubility) to identify confounding factors .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., bacterial gyrase) using X-ray crystallographic data from related benzamide derivatives .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (20–50 ns simulations) .

- QSAR Modeling : Correlate substituent effects (e.g., chloro/fluoro groups) with activity trends using Hammett constants .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol or acetic acid to isolate crystalline products; monitor purity via melting point consistency (e.g., 503–504 K for thioacetamide derivatives) .

- Column Chromatography : Silica gel with gradient elution (chloroform:acetone 3:1 to 1:1) resolves thiadiazole and acetamide byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95%) .

Advanced: How to conduct mechanistic studies on thiadiazole ring formation?

Methodological Answer:

- X-Ray Diffraction : Resolve intermediates (e.g., co-crystals of N-substituted thioamides) to confirm cyclization pathways .

- Isotopic Labeling : Use <sup>15</sup>N-labeled precursors to trace nitrogen migration during thiadiazole synthesis .

- Kinetic Analysis : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.